2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group and a methylphenyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide typically involves the reaction of 4-chloro-2-methylphenol with 4-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes that utilize advanced equipment and technology. The process includes the use of high-purity reagents and solvents to achieve optimal yield and purity of the final product. Quality control measures are implemented at various stages of production to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(4-chloro-2-methylphenoxy)propanoyl)amino)benzoate
- Methyl 2-((2-chloro-4-nitrobenzoyl)amino)benzoate
- Methyl 2-((4-methylphenoxy)acetyl)amino)benzoate
Uniqueness
Compared to similar compounds, 2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H18ClNO2 |
---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-7-15(8-5-11)19-17(20)13(3)21-16-9-6-14(18)10-12(16)2/h4-10,13H,1-3H3,(H,19,20) |
InChI Key |
BPEUKPGNBOAOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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